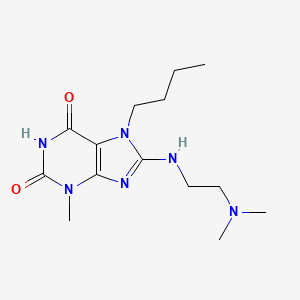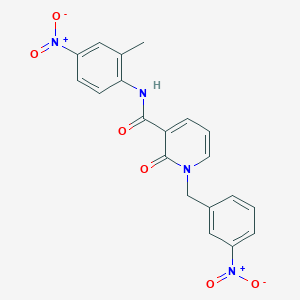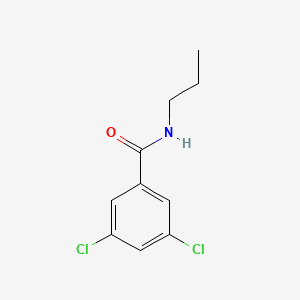
N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxypropanamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known by its chemical formula, C19H17N3O3S, and is often referred to as MTOP.
Wirkmechanismus
The mechanism of action of MTOP involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, MTOP can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MTOP has been shown to have a number of biochemical and physiological effects. Studies have shown that MTOP can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of genes involved in cancer cell survival. MTOP has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MTOP in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially effective treatment for cancer with fewer side effects than traditional chemotherapy drugs. However, one limitation of using MTOP in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on MTOP. One area of focus is the development of more effective methods for administering MTOP in vivo, such as the use of nanoparticles or liposomes. Another area of focus is the development of MTOP analogs with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of MTOP and its potential use in the treatment of other diseases beyond cancer.
Synthesemethoden
The synthesis of MTOP involves a series of chemical reactions that begin with the reaction of 4-methylthiophen-2-yl hydrazine with ethyl chloroacetate to form 5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine. This intermediate product is then reacted with 2-phenoxypropanoic acid to produce MTOP.
Wissenschaftliche Forschungsanwendungen
MTOP has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of MTOP as a potential treatment for cancer. Studies have shown that MTOP can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
IUPAC Name |
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-8-13(23-9-10)15-18-19-16(22-15)17-14(20)11(2)21-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJMBBRMXKYXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chlorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2852785.png)
![7-tert-butyl-2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852786.png)



![3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide](/img/structure/B2852791.png)


![1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide](/img/structure/B2852794.png)



![2-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2852803.png)
![2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852805.png)
